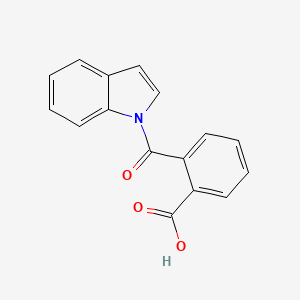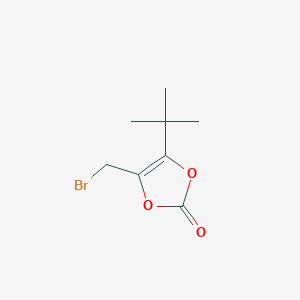
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones. This compound is characterized by the presence of a bromomethyl group attached to a dioxolone ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetone, often under illumination to initiate the bromination process . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent flow rate, and light intensity can optimize the production process .
化学反应分析
Types of Reactions
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学研究应用
4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: This compound also contains a bromomethyl group but differs in its aromatic structure.
4,5-Bis(bromomethyl)acridine: This compound has two bromomethyl groups and an acridine core, making it more reactive and suitable for DNA intercalation studies.
Methyl 4-(bromomethyl)benzoate: Similar to 4-(Bromomethyl)-5-tert-butyl-1,3-dioxol-2-one, this compound is used in the synthesis of potential anti-HIV agents.
Uniqueness
This compound is unique due to its dioxolone ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, which can influence its reactivity and applications.
属性
CAS 编号 |
86005-12-1 |
|---|---|
分子式 |
C8H11BrO3 |
分子量 |
235.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)-5-tert-butyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C8H11BrO3/c1-8(2,3)6-5(4-9)11-7(10)12-6/h4H2,1-3H3 |
InChI 键 |
VLAJSDGHBCCRAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(OC(=O)O1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


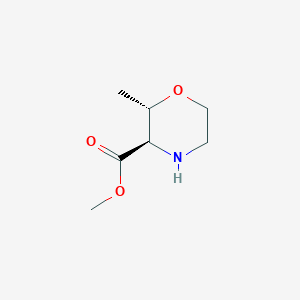
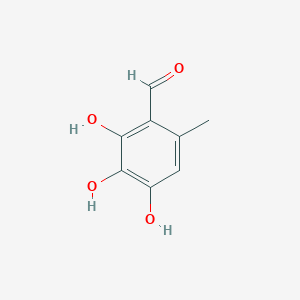
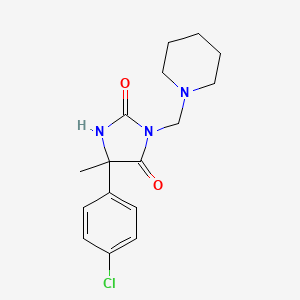

![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
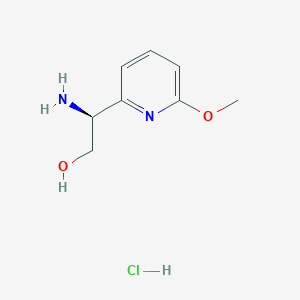
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
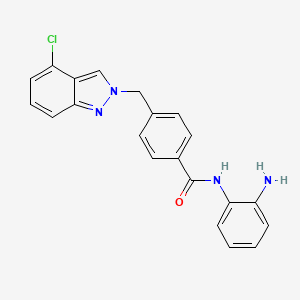
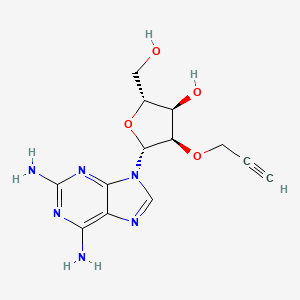
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
